2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid typically involves the reaction of 3-methylpyrrolidine with a suitable butanoic acid derivative. One common method is the reductive amination of 4-oxobutanoic acid with 3-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed to introduce halogen atoms.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
2-Amino-4-(3-methylpyrrolidin-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a butanoic acid backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-4-(3-methylpyrrolidin-1-yl)butanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-7-2-4-11(6-7)5-3-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
IYXPOBFHSKRGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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